3',6-Dimethoxybiphenyl-3-carboxylic acid
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Description
Molecular Structure Analysis
The molecular structure of 3’,6-Dimethoxybiphenyl-3-carboxylic acid involves a carboxylic acid group and the O atom of the adjacent methoxy group . The molecules are located on inversion centres, with one complete molecule generated from the asymmetric unit by inversion .
Scientific Research Applications
Crystal Structure Analysis
The research by Katrusiak (1996) explored the crystal structure of a similar compound, demonstrating the importance of electrostatic interactions in determining molecular conformation. This study enhances understanding of structural behaviors in crystalline states, which can be applied to 3',6-Dimethoxybiphenyl-3-carboxylic acid.
Photolabile Protecting Group for Carboxylic Acids
In the field of organic chemistry, Russell et al. (2010) synthesized a new photolabile protecting group for carboxylic acids, which could be relevant for this compound in the synthesis of complex organic molecules.
Supramolecular Networks
Dienstmaier et al. (2010) studied the formation of supramolecular networks using tricarboxylic acids. Their findings on hydrogen bonding and molecular arrangement could be applied to understand and manipulate the self-assembly properties of this compound in nanotechnology.
Synthesis of Enantiopure Compounds
The synthesis of enantiopure compounds, as demonstrated by Sladojevich et al. (2007), is crucial in pharmaceutical research. Their methods could guide the synthesis of enantiopure forms of this compound, which might have specific applications in medicinal chemistry.
Carboxylic Acid Functionalization
The work by Uttry and van Gemmeren (2019) on C(sp3)–H activation of carboxylic acids can be applied to this compound for developing new synthetic pathways in organic chemistry.
Hydrogen Bonding Studies
Research by Baroni et al. (1998) on hydrogen bonding in tungsten (VI) salicylate free acids provides insights into the hydrogen-bonding capabilities of carboxylic acids. This could inform studies on the interaction and binding properties of this compound in various chemical environments.
Properties
IUPAC Name |
4-methoxy-3-(3-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-5-3-4-10(8-12)13-9-11(15(16)17)6-7-14(13)19-2/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFLWNNJVRWCJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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